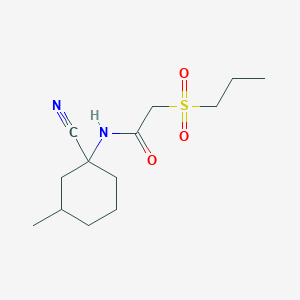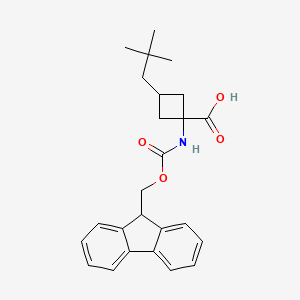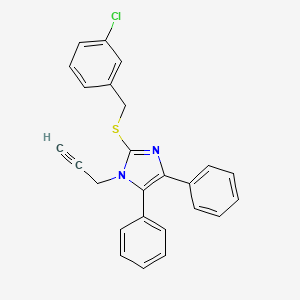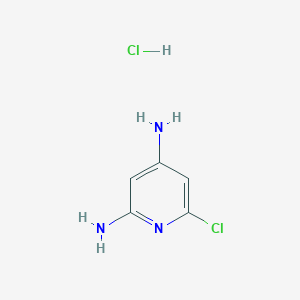
3,4-dibromo-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1H-pyrazole-5-carboxylic acid (DBPCA) is a compound that belongs to the class of pyrazole-carboxylic acids. It is a five-membered ring structure containing two nitrogen atoms, one oxygen atom, and two bromine atoms. DBPCA is an important organic compound due to its unique properties, which are useful for various scientific applications. It is widely used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
Functionalization and Synthesis Studies
Functionalization Reactions : Research has demonstrated the functionalization of similar 1H-pyrazole-3-carboxylic acid derivatives, indicating potential pathways for modifying 3,4-dibromo-1H-pyrazole-5-carboxylic acid in various synthetic processes (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
Synthesis of Pyrazole Derivatives : Studies have shown the synthesis of various pyrazole dicarboxylic acid derivatives, which can be related to the modification and utilization of this compound in creating new compounds (Kasımoğulları & Arslan, 2010).
Coordination and Chelation Properties
- Coordination Complexes : Research involving pyrazole-dicarboxylate acid derivatives suggests potential applications of this compound in forming coordination complexes with metal ions, which are significant in various fields like catalysis and materials science (Radi et al., 2015).
Novel Ligand Development
- Development of Novel Ligands : The synthesis of new ligands based on 1H-pyrazole-3(5)-carboxylic acids, including the exploration of different framework structures, indicates the potential of this compound in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Optical and Electronic Properties
- Optical Nonlinearity Studies : The study of N-substituted pyrazole carboxylates for optical nonlinearity suggests a potential application of this compound in the field of optical materials and photonic devices (Chandrakantha et al., 2013).
Structural and Spectral Analysis
- Structural and Spectral Investigations : Detailed experimental and theoretical studies on similar pyrazole carboxylic acid derivatives offer insights into the structural and spectral properties of this compound, which are crucial for its application in various scientific fields (Viveka et al., 2016).
Safety and Hazards
作用機序
Mode of Action
Pyrazole derivatives have been known to interact with their targets through various mechanisms, including hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological and pharmacological activities, suggesting that they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-dibromo-1H-pyrazole-5-carboxylic acid . For instance, the type of solvent can affect the intermolecular interactions of pyrazole molecules .
特性
IUPAC Name |
4,5-dibromo-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCSLXZCWWBBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)



![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B2403635.png)
amine dihydrochloride](/img/no-structure.png)



![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)